molecular formula C18H23N5O2 B3011074 N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide CAS No. 1171173-42-4

N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B3011074
CAS No.: 1171173-42-4
M. Wt: 341.415
InChI Key: BPNPUGNVKZOPPX-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
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Scientific Research Applications

PET Tracers and Receptor Antagonists

García et al. (2014) developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635. These compounds are high affinity 5-HT1A receptor antagonists and promising candidates for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders using PET imaging (García et al., 2014).

Synthesis of Carbon-11-Labeled Derivatives

Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. These tracers were prepared by O-[(11)C]methylation of their corresponding precursors (Gao et al., 2008).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel derivatives of N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide with anti-inflammatory and analgesic activities. These compounds showed significant inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

Radiolabeling and D3 Receptor Imaging

Kuhnast et al. (2006) synthesized and radiolabeled N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide, an in vitro D(3)-selective ligand for potential use in positron emission tomography (PET) probe for imaging D(3) receptors (Kuhnast et al., 2006).

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-12-15(25-3)5-6-16(13)19-18(24)23-10-8-22(9-11-23)17-7-4-14(2)20-21-17/h4-7,12H,8-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNPUGNVKZOPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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